molecular formula C12H12ClNO7 B8321715 Dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)malonate

Dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)malonate

Cat. No. B8321715
M. Wt: 317.68 g/mol
InChI Key: ANPHALVOTDRMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)malonate is a useful research compound. Its molecular formula is C12H12ClNO7 and its molecular weight is 317.68 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H12ClNO7

Molecular Weight

317.68 g/mol

IUPAC Name

dimethyl 2-(2-chloro-5-methoxy-4-nitrophenyl)propanedioate

InChI

InChI=1S/C12H12ClNO7/c1-19-9-4-6(7(13)5-8(9)14(17)18)10(11(15)20-2)12(16)21-3/h4-5,10H,1-3H3

InChI Key

ANPHALVOTDRMFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)OC)C(=O)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydroxide (4.49 g, 112.3 mmol) was added at room temperature to a stirred solution of 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene (11.0 g, 53.5 mmol) and dimethyl malonate (8.976 g, 67.9 mmol) in N-methylpyrrolidinone (110 mL). The mixture was heated to 80° C. for 2 hours then cooled to 5° C. The pH of the mixture was adjusted to 2 using aq. 1N HCl solution then water (600 mL) was added gradually with stirring over 15 minute at 5° C. The precipitated solid was collected by filtration and washed with water (2×20 mL). The filtered solid was dissolved in dichloromethane (150 mL), dried (Na2SO4) and concentrated under reduced pressure to give the title compound (15.5 g, 91%).
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.976 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

1-chloro-2-fluoro-4-methoxy-5-nitrobenzene (3.05 g, 14.83 mmol) and dimethyl malonate (2.5 g, 18.84 mmol) were added to N-methylpyrrolidinone (50 mL) at room temperature. Sodium hydroxide (1.25 g, 31.14 mmol) was added and the temperature was raised to 80° C. and maintained for 2 hours. The reaction mass was cooled to 5° C. then 1 N HCl solution was added to adjust the pH to 2. Water (300 mL) was added and the mixture stirred for 15 minute at 5° C. The precipitate was collected by filtration, washed with water (2×10 mL), dissolved in DCM (60 mL), dried (Na2SO4) and the solvent removed under reduced pressure. The residue was purified by column chromatography on neutral silica gel using 10-20% EtOAc in hexane to give the title compound (3.2 g, 68%) as a solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
68%

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